molecular formula C8H18N2O B050445 N'-hydroxyoctanimidamide CAS No. 114878-45-4

N'-hydroxyoctanimidamide

Cat. No.: B050445
CAS No.: 114878-45-4
M. Wt: 158.24 g/mol
InChI Key: JFADPFVOUUHJPK-UHFFFAOYSA-N
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Description

N’-hydroxyoctanimidamide: is an organic compound that belongs to the class of amidoximes Amidoximes are characterized by the presence of a hydroxylamine group attached to a carbon-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxyoctanimidamide typically involves the reaction of octanenitrile with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amidoxime. The general reaction scheme is as follows: [ \text{R-CN} + \text{NH}_2\text{OH} \rightarrow \text{R-C(NH_2)NOH} ] where R represents the octyl group.

Industrial Production Methods: Industrial production of N’-hydroxyoctanimidamide involves similar synthetic routes but on a larger scale. The reaction is optimized for yield and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the process. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: N’-hydroxyoctanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the amidoxime group to an amine.

    Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted amidoximes.

Scientific Research Applications

N’-hydroxyoctanimidamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential as a chelating agent and its interactions with metal ions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of N’-hydroxyoctanimidamide involves its ability to interact with various molecular targets. The hydroxylamine group can form coordination complexes with metal ions, making it a useful chelating agent. Additionally, the compound can participate in redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

    N-hydroxysuccinimide: Used in peptide synthesis and as an activating reagent for carboxylic acids.

    N-hydroxybenzimidamide: Known for its applications in organic synthesis and medicinal chemistry.

    N-hydroxycinnamimidamide: Studied for its potential biological activities.

Uniqueness: N’-hydroxyoctanimidamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its long alkyl chain provides distinct hydrophobic properties, making it suitable for applications in both aqueous and non-aqueous environments.

Properties

IUPAC Name

N'-hydroxyoctanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-2-3-4-5-6-7-8(9)10-11/h11H,2-7H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFADPFVOUUHJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394781
Record name N'-hydroxyoctanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114878-45-4
Record name N'-hydroxyoctanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Octanonitrile (1 g, 7.99 mmol) and hydroxylamine (50% in water, 0.74 cm3, 0.79 g, 12 mmol, 1.5 eq) in EtOH (1 cm3) were stirred at room temperature for 7 days. Water (10 cm3) was then added. This caused crystals to precipitate, these were collected by filtration and dried in high vacuum line to give the product N′-hydroxyoctanimidamide (0.94 g, 74.6%) as a white solid, mp 73-75° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.74 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Octanonitrile (1 g, 7.99 mmol) and hydroxylamine (50% in water, 0.74 cm3, 0.79 a 12 mmol, 1.5 eq) in EtOH (1 cm3) were stirred at room temperature for 7 days. Water (10 cm3) was then added. This caused crystals to precipitate, these were collected by filtration and dried in high vacuum line to give the product N′-hydroxyoctanimidamide (0.94 g, 74.6%) as a white solid, mp 73-75° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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